

validation analytical method R-tropic acid

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: (R)-tropic acid

CAS No.: 17126-67-9

Cat. No.: S576976

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Tropic Acid Fundamentals

Tropic acid is a chiral substance with the IUPAC name **3-hydroxy-2-phenylpropanoic acid** (CAS No. 529-64-6) [1]. It's primarily used as a laboratory reagent in the chemical synthesis of pharmaceuticals like atropine and hyoscyamine [1].

The table below summarizes its basic chemical identity and available products from suppliers:

Property	Description
CAS Number	529-64-6 [2] [3] [4]
Molecular Formula	C ₉ H ₁₀ O ₃ [3] [4]
Molecular Weight	166.2 g/mol [3]
IUPAC Name	3-hydroxy-2-phenylpropanoic acid [2] [1]
Structural Formula	HOCH ₂ CHPhCOOH [1]
Melting Point	116-118 °C [4]
Purity	Available at >=98% [3]

Property	Description
Price	~\$30 / 20mg [3]
Storage	Store at 2-8°C for long-term stability [2]

Analytical Method Validation Overview

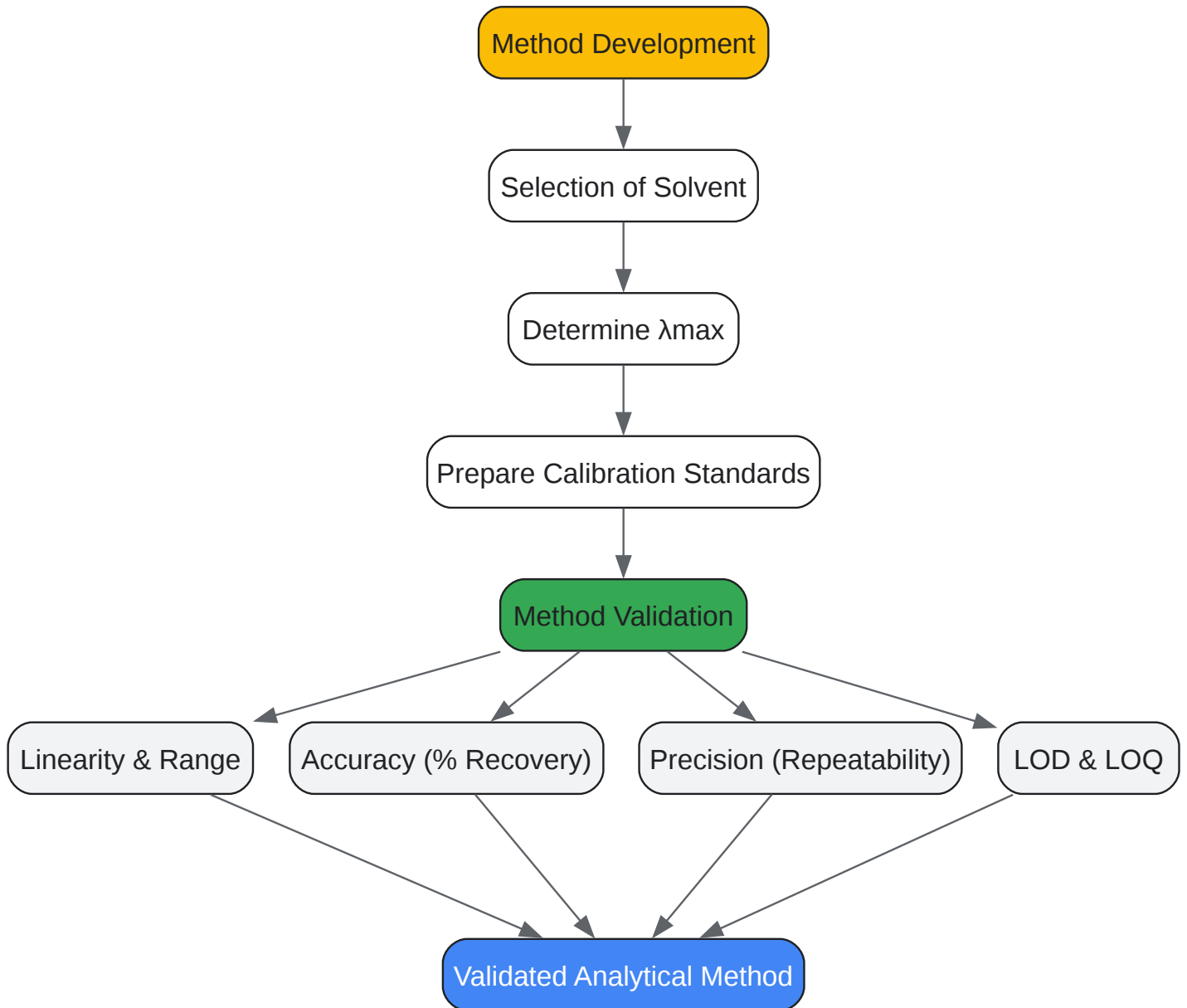
While a specific protocol for R-tropic acid is not available, general principles for validating analytical methods in pharmaceuticals provide a framework [5]. The key parameters you would need to evaluate for any method are summarized below.

Validation Parameter	Description & Purpose
Calibration Curve (Linearity)	Demonstrates the method's ability to produce results directly proportional to analyte concentration. A graph of concentration vs. response (e.g., absorbance) is plotted, and the coefficient of determination (r^2) should typically be >0.999 [5].
Accuracy (% Recovery)	Measures the closeness of test results to the true value. Determined by spiking a sample with a known amount of analyte and calculating the percentage recovered, typically aiming for 98-102% [5].

| **Precision** | • **Repeatability**: Agreement under the same conditions over a short time. • **Intermediate Precision**: Variation within a lab (different analysts, days, equipment). Precision is often reported as % Relative Standard Deviation (%RSD), which should not be greater than 2.0% [5]. | | **Limit of Detection (LOD)** | The lowest amount of analyte that can be detected. Calculated as $LOD = 3.3 \times (SD/S)$, where SD is the standard deviation of the response and S is the slope of the calibration curve [5]. | | **Limit of Quantitation (LOQ)** | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Calculated as $LOQ = 10 \times (SD/S)$ [5]. | | **System Suitability** | A set of parameters (e.g., %RSD of replicate injections) checked before and during analysis to ensure the analytical system is working properly [5]. |

Example Experimental Workflow

Based on a general UV-Vis spectrophotometry method for a pharmaceutical compound [5], the workflow for developing and validating a method for tropic acid might look like the following diagram.



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The specific steps would involve:

- **Selection of Solvent:** Prepare stock solutions of tropic acid in different solvents (e.g., 0.1N HCl, phosphate buffers of varying pH, distilled water) to find the optimal one [5].
- **Determine λ_{\max} :** Scan the standard solutions over a UV range (e.g., 190-400 nm) to identify the wavelength of maximum absorbance for tropic acid [5].
- **Prepare Calibration Standards:** Prepare a series of standard solutions at different concentrations (e.g., 1, 2, 3, 4, and 5 $\mu\text{g/mL}$) from the stock solution. The absorbance of these standards is measured to construct the calibration curve [5].

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References

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5. Protocol for... | Pharmaguideline Analytical Method Validation [pharmaguideline.com]

To cite this document: Smolecule. [validation analytical method R-tropic acid]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b576976#validation-analytical-method-r-tropic-acid>]

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